molecular formula C5H11NO B2919769 (R)-2-amino-2-cyclopropylethanol CAS No. 1270290-36-2

(R)-2-amino-2-cyclopropylethanol

Cat. No.: B2919769
CAS No.: 1270290-36-2
M. Wt: 101.149
InChI Key: LLCCGHDKJXAQLS-YFKPBYRVSA-N
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Description

®-2-amino-2-cyclopropylethanol is a chiral compound with a cyclopropyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-cyclopropylethanol typically involves the cyclopropanation of an appropriate precursor, followed by amination. One common method is the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions. The reaction conditions often involve the use of a catalyst and may require specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-cyclopropylethanol may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-cyclopropylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various cyclopropyl alcohols or amines.

Scientific Research Applications

®-2-amino-2-cyclopropylethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor for other specialized compounds.

Mechanism of Action

The mechanism of action of ®-2-amino-2-cyclopropylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways and produce desired effects, such as inhibition or activation of certain biological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-cyclopropylethanol: The enantiomer of ®-2-amino-2-cyclopropylethanol, with similar but distinct properties.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Cyclopropanol: A related compound with a cyclopropyl group attached to an alcohol.

Uniqueness

®-2-amino-2-cyclopropylethanol is unique due to its chiral nature and the presence of both an amino and a cyclopropyl group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis.

Properties

IUPAC Name

(2R)-2-amino-2-cyclopropylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCCGHDKJXAQLS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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